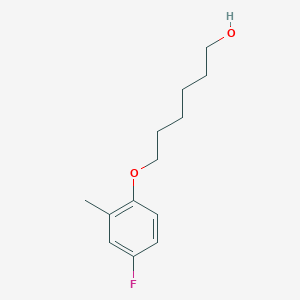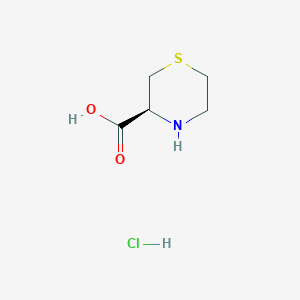![molecular formula C9H9ClN2O2 B8015046 (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride](/img/structure/B8015046.png)
(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride is a chemical compound with the molecular formula C9H9ClN2O2 It is a derivative of pyridine and pyrrole, featuring a fused bicyclic structure
作用机制
Target of Action
The primary target of 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound interacts with FGFRs by binding to the receptor’s active site, inhibiting its kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell proliferation and survival .
Biochemical Pathways
Upon binding to FGFRs, 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride disrupts several biochemical pathways. These include the RAS/MAPK pathway , which regulates cell proliferation, and the PI3K/AKT pathway , which controls cell survival . The inhibition of these pathways leads to reduced cell growth and increased apoptosis .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is BBB permeant, indicating its ability to cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride’s action include the inhibition of cell proliferation and the induction of apoptosis . This is achieved through the disruption of critical cell signaling pathways, leading to a decrease in cell growth and survival .
Action Environment
The action, efficacy, and stability of 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of certain enzymes or proteins, such as P-glycoprotein, can impact the compound’s effectiveness .
生化分析
Biochemical Properties
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . This inhibition is significant in cancer research, as FGFRs are often overexpressed in various tumors. The compound’s interaction with FGFRs involves binding to the receptor’s active site, preventing the phosphorylation and subsequent activation of downstream signaling pathways .
Cellular Effects
The effects of 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride on cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through the inhibition of FGFR signaling pathways, which play a critical role in cell growth and survival. Additionally, the compound influences gene expression and cellular metabolism, further contributing to its anti-cancer properties .
Molecular Mechanism
At the molecular level, 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts key signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride have been studied over various time points. The compound is relatively stable under standard laboratory conditions, maintaining its activity over extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential degradation and reduced efficacy over time . These temporal effects are important for understanding the compound’s stability and optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cancer cell proliferation . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic use while minimizing potential side effects.
Metabolic Pathways
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can influence its efficacy and toxicity, as metabolites may retain biological activity or contribute to adverse effects . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently absorbed and distributed to target tissues, where it exerts its biological effects . Its localization and accumulation can vary depending on the presence of transporters and the tissue’s metabolic activity . These factors influence the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Within cells, 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride is localized to specific subcellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution of the compound can affect its activity and function, as it interacts with different biomolecules in distinct cellular environments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent acidification to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: In organic synthesis, (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. It may act as a precursor for drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.
相似化合物的比较
Pyridine-3-acetic acid: Similar in structure but lacks the fused pyrrole ring.
Indole-3-acetic acid: Contains an indole ring instead of the pyrrolo[2,3-b]pyridine structure.
Quinoline-3-acetic acid: Features a quinoline ring system.
Uniqueness: (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride is unique due to its fused bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable scaffold in drug design and organic synthesis, offering different binding affinities and biological activities compared to its analogs.
属性
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-8(13)4-6-5-11-9-7(6)2-1-3-10-9;/h1-3,5H,4H2,(H,10,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDAHKVGAFJXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(=O)O)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B8014974.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B8014976.png)
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate;dihydrate](/img/structure/B8014984.png)

![7-(Hydroxyimino)-8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione](/img/structure/B8015010.png)

![chloropalladium(1+);[(E)-prop-1-enyl]benzene](/img/structure/B8015019.png)



![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate hydrochloride](/img/structure/B8015059.png)


